molecular formula C18H17Cl2N3O4S B296336 2,3-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxybenzenesulfonamide

2,3-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxybenzenesulfonamide

Cat. No. B296336
M. Wt: 442.3 g/mol
InChI Key: WOIYGNDTQIIFNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxybenzenesulfonamide, also known as DPP4 inhibitor, is a chemical compound that has been extensively studied for its potential use in treating diabetes and other related diseases.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxybenzenesulfonamide involves the inhibition of 2,3-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxybenzenesulfonamide activity. 2,3-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxybenzenesulfonamide is an enzyme that breaks down incretin hormones, which are responsible for stimulating insulin secretion and lowering blood glucose levels. By inhibiting 2,3-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxybenzenesulfonamide, the levels of incretin hormones increase, which in turn stimulates insulin secretion and lowers blood glucose levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,3-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxybenzenesulfonamide include the stimulation of insulin secretion, the reduction of glucagon secretion, and the improvement of glucose tolerance. It has also been shown to improve beta-cell function and increase insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,3-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxybenzenesulfonamide in lab experiments is its ability to stimulate insulin secretion and lower blood glucose levels. This makes it a useful tool for studying the mechanisms of diabetes and related diseases. However, one of the limitations of using this compound is its potential toxicity and side effects, which can affect the results of experiments.

Future Directions

There are several future directions for the research and development of 2,3-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxybenzenesulfonamide. One direction is to investigate its potential use in treating other diseases, such as obesity and cardiovascular disease. Another direction is to explore its potential as a therapeutic agent for other conditions, such as cancer and inflammation. Additionally, further research is needed to better understand the mechanism of action of this compound and to develop more effective and safer versions of it.

Synthesis Methods

The synthesis of 2,3-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxybenzenesulfonamide involves the reaction of 4-methoxybenzenesulfonyl chloride with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid in the presence of triethylamine. The resulting product is then reacted with thionyl chloride and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to obtain the final product.

Scientific Research Applications

2,3-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxybenzenesulfonamide has been extensively studied for its potential use in treating diabetes and other related diseases. It works by inhibiting the activity of dipeptidyl peptidase-4 (2,3-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxybenzenesulfonamide), an enzyme that breaks down incretin hormones. By inhibiting 2,3-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxybenzenesulfonamide, the levels of incretin hormones increase, which in turn stimulates insulin secretion and lowers blood glucose levels.

properties

Molecular Formula

C18H17Cl2N3O4S

Molecular Weight

442.3 g/mol

IUPAC Name

2,3-dichloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C18H17Cl2N3O4S/c1-11-17(18(24)23(22(11)2)12-7-5-4-6-8-12)21-28(25,26)14-10-9-13(27-3)15(19)16(14)20/h4-10,21H,1-3H3

InChI Key

WOIYGNDTQIIFNM-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=C(C(=C(C=C3)OC)Cl)Cl

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=C(C(=C(C=C3)OC)Cl)Cl

Origin of Product

United States

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